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Compound of Interest

Compound Name: Fulacimstat

Cat. No.: B607566 Get Quote

For researchers, scientists, and drug development professionals, a critical evaluation of a novel

compound's safety is paramount. Fulacimstat, a first-in-class chymase inhibitor, presents a

compelling safety profile, particularly concerning bleeding risk, when contrasted with

established anticoagulants such as warfarin, direct oral anticoagulants (DOACs) like

rivaroxaban and apixaban, and heparin. While direct head-to-head clinical trials are not yet

available, a comparative analysis of data from their respective clinical studies reveals

significant differences in their safety profiles, positioning fulacimstat as a potentially safer

alternative where profibrinolytic activity is desired without the commensurate bleeding hazard of

traditional anticoagulants.

Fulacimstat's primary mechanism of action—inhibiting chymase to enhance the body's natural

clot dissolution (fibrinolysis)—fundamentally differs from that of traditional anticoagulants, which

primarily prevent clot formation by interfering with the coagulation cascade. This distinction is

the cornerstone of its favorable safety profile. Clinical trials of fulacimstat, including the

CHIARA MIA 1 and 2 studies, have consistently demonstrated that the drug is safe and well-

tolerated, with no clinically relevant effects on vital signs, blood pressure, heart rate, or

potassium levels when compared to placebo.[1][2] The emerging understanding is that

chymase inhibitors, like fulacimstat, are potential profibrinolytic drugs with a low bleeding risk.

In contrast, the primary safety concern with all traditional anticoagulants is an increased risk of

bleeding. This can range from minor bleeding to severe, life-threatening hemorrhages.
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To facilitate a clear comparison, the following tables summarize the key safety findings for

fulacimstat and other major anticoagulants. It is important to note that the patient populations

and indications in the fulacimstat trials (cardiac remodeling) differ from those in the

anticoagulant trials (atrial fibrillation, venous thromboembolism).
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Drug Drug Class

Key Safety

Findings from

Clinical Trials

Bleeding Risk
Other Notable

Adverse Events

Fulacimstat
Chymase

Inhibitor

Safe and well-

tolerated in

Phase 2 trials

(CHIARA MIA 1

& 2, CADA DIA).

No clinically

relevant effects

on vital signs or

potassium levels

compared to

placebo.

Preclinical and

mechanistic data

suggest a low

bleeding risk.

Clinical trial data

has not shown

an increased

bleeding risk.

In the CHIARA

MIA 2 trial,

64.8% of patients

on fulacimstat

reported

treatment-

emergent

adverse events,

compared to

75.5% in the

placebo group.

Specific adverse

event data is not

extensively

detailed in

published

literature.

Warfarin
Vitamin K

Antagonist

Effective but has

a narrow

therapeutic

window and

numerous drug

and food

interactions,

requiring

frequent

monitoring.

Annual risk of

major bleeding is

reported to be

between 1-3% in

clinical trials, but

can be higher in

real-world

settings.

Skin necrosis,

purple toe

syndrome.

Rivaroxaban Direct Oral

Anticoagulant

(Factor Xa

inhibitor)

Generally well-

tolerated with a

predictable

anticoagulant

effect.

Major bleeding

rates vary by

indication, but

are a significant

consideration.

Some studies

Nausea,

dizziness,

headache.
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suggest a higher

risk of

gastrointestinal

bleeding

compared to

other DOACs.

Apixaban

Direct Oral

Anticoagulant

(Factor Xa

inhibitor)

Favorable safety

profile among

DOACs, with

studies showing

a lower risk of

major bleeding

compared to

warfarin and

rivaroxaban.

Lower rates of

major and

intracranial

bleeding

compared to

warfarin and

rivaroxaban in

several large

studies.

Nausea, anemia,

contusion.

Heparin

(Unfractionated

& LMWH)

Indirect

Thrombin and

Factor Xa

Inhibitor

Effective for

acute

anticoagulation,

but requires

parenteral

administration

and monitoring

(for UFH).

Bleeding is the

most common

and serious

adverse effect.

Heparin-induced

thrombocytopeni

a (HIT) is a rare

but serious

complication.

Osteoporosis

(with long-term

use), injection

site reactions.

Bleeding Event Rates in Anticoagulant Trials
The following table provides a more detailed look at the bleeding rates observed in major

clinical trials for common anticoagulants. These are provided as a reference for the typical

bleeding risks associated with these therapies.
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Anticoagulant Trial (Indication) Major Bleeding Rate

Clinically Relevant

Non-Major Bleeding

Rate

Warfarin Various
1-3% per year (in

trials)
Variable

Rivaroxaban
EINSTEIN (VTE

Treatment)
1.1% 7.9%

Apixaban
ARISTOTLE (Atrial

Fibrillation)
2.13% per year 2.08% per year

Experimental Protocols
Fulacimstat Clinical Trials (CHIARA MIA Program)
The safety and tolerability of fulacimstat were primary or secondary endpoints in the CHIARA

MIA 1 and 2 trials. The methodologies for assessing safety included:

Adverse Event Monitoring: Systematic collection of all adverse events (AEs) and serious

adverse events (SAEs) reported by participants or observed by investigators. AEs were

coded using the Medical Dictionary for Regulatory Activities (MedDRA).

Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and body

temperature.

Laboratory Tests: Comprehensive blood chemistry and hematology panels at baseline and

regular intervals throughout the studies to monitor organ function (liver, kidney), electrolytes

(including potassium), and blood cell counts.

Electrocardiograms (ECGs): Performed at baseline and at specified follow-up times to

monitor cardiac electrical activity.

The trial designs were randomized, double-blind, and placebo-controlled, which are the gold

standard for assessing the safety and efficacy of a new drug.

Anticoagulant Clinical Trials (General Methodology)
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Clinical trials for anticoagulants such as warfarin, rivaroxaban, and apixaban rigorously assess

bleeding risk as a primary safety endpoint. Key components of their safety assessment

protocols include:

Standardized Bleeding Definitions: Utilization of validated bleeding scales such as the

International Society on Thrombosis and Haemostasis (ISTH) criteria, Thrombolysis in

Myocardial Infarction (TIMI) bleeding criteria, or the Bleeding Academic Research

Consortium (BARC) definitions to ensure consistent and objective reporting of bleeding

events.

Adjudication Committees: Establishment of independent, blinded clinical event committees to

adjudicate all reported bleeding and thrombotic events to ensure accuracy and consistency

in classification.

Intensive Monitoring: Frequent patient contact and follow-up to promptly identify and

document any bleeding events.

Subgroup Analyses: Pre-specified analyses of bleeding rates in different patient subgroups

(e.g., by age, renal function, or concomitant medications) to identify populations at higher

risk.

Signaling Pathways and Experimental Workflows
Mechanism of Action: Fulacimstat vs. Traditional
Anticoagulants
The distinct mechanisms of action of fulacimstat and traditional anticoagulants are central to

their differing safety profiles, particularly concerning bleeding risk.
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Figure 1: Comparative Mechanisms of Action

Experimental Workflow for Safety Assessment in
Clinical Trials
The general workflow for assessing the safety of a new drug in a clinical trial involves several

key steps, from data collection to analysis and reporting.
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Figure 2: Clinical Trial Safety Assessment Workflow
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Conclusion
In conclusion, fulacimstat's safety profile appears to be notably different from and potentially

superior to that of traditional anticoagulants, primarily due to its mechanism of action that is not

directly tied to the systemic coagulation cascade. The low risk of bleeding observed with

chymase inhibitors, as suggested by preclinical and early clinical data for fulacimstat, is a

significant advantage. While fulacimstat was not developed as a primary anticoagulant, its

profibrinolytic properties make it a subject of interest for conditions where clot dissolution is

beneficial. For researchers and drug development professionals, fulacimstat represents a

novel therapeutic approach with a promising safety profile that warrants further investigation,

particularly in indications where the risk of bleeding with current anticoagulants is a major

clinical challenge. Further large-scale clinical trials directly comparing fulacimstat to traditional

anticoagulants in relevant patient populations are needed to definitively establish its

comparative safety and efficacy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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